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Compound of Interest

Compound Name:
4-Chloro-2-

(pentyloxy)phenylboronic acid

CAS No.: 2096338-13-3

Cat. No.: B2548719

Get Quote

Chemical Identity & Core Data
Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid CAS Registry Number:

2096338-13-3 Molecular Formula: C₁₁H₁₆BClO₃ Molecular Weight: 242.51 g/mol

SMILES:CCCCCOc1cc(Cl)ccc1B(O)O Appearance: White to off-white solid Solubility: Soluble

in DMSO, Methanol, Ethanol; sparingly soluble in water.

Executive Summary
4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized organoboron intermediate used

primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural

uniqueness lies in the ortho-alkoxy substituent (pentyloxy group), which serves a dual purpose:

it acts as a directing group during synthesis and modulates the lipophilicity (LogP) of the final

pharmaceutical candidate. The 4-chloro handle provides a secondary site for further

functionalization, making this compound a versatile "linchpin" in medicinal chemistry campaigns

targeting kinases and GPCRs.
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Synthesis & Manufacturing Protocol
Expertise & Experience: The synthesis of 2-alkoxy-arylboronic acids requires careful control of

regioselectivity. The most robust industrial route avoids the direct lithiation of the

alkoxybenzene due to potential ortho-lithiation scrambling. Instead, a bromine-lithium exchange

or Miyaura borylation on a pre-functionalized aryl bromide is the standard of excellence.

Reaction Scheme Overview
The synthesis proceeds in two distinct stages:

Williamson Etherification: Installation of the pentyl chain.

Miyaura Borylation: Conversion of the aryl bromide to the boronic acid.

Step 1: Synthesis of 1-Bromo-4-chloro-2-
(pentyloxy)benzene
Objective: Alkylation of the phenol moiety with high conversion.

Reagents: 2-Bromo-5-chlorophenol (Starting Material), 1-Bromopentane, Potassium

Carbonate (

), DMF (Solvent).

Protocol:

Charge a reaction vessel with 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF (5

mL/g).

Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to

generate the phenoxide anion. Critical: Ensure the base is finely ground to maximize

surface area.

Add 1-Bromopentane (1.2 eq) dropwise to control the exotherm.

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

. Concentrate in vacuo.

Purification: Silica gel chromatography is usually required to remove unreacted alkyl

bromide.

Step 2: Pd-Catalyzed Borylation (Miyaura Route)
Objective: Installation of the boronic acid moiety without dehalogenating the 4-chloro site. Why

this route? Traditional Lithium-Halogen exchange (n-BuLi) at -78°C carries a risk of "halogen

dance" or competing exchange at the Chlorine position. The Palladium-catalyzed route using

Bis(pinacolato)diboron (

) is chemoselective for the Bromine atom.

Reagents: 1-Bromo-4-chloro-2-(pentyloxy)benzene (from Step 1),

(1.1 eq),

(3 mol%), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane.

Protocol:

In a glovebox or under Argon stream, combine the aryl bromide,

, KOAc, and dry 1,4-Dioxane.

Degas the solvent by sparging with Argon for 15 minutes. Causality: Oxygen poisons the

Pd(0) active species, leading to homocoupling side products.

Add the catalyst

.

Heat to 90°C for 12-16 hours.

Hydrolysis (Optional but recommended for free acid): The reaction yields the pinacol ester.

To isolate the free boronic acid (CAS 2096338-13-3), treat the crude ester with
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in THF/Water, followed by dilute HCl hydrolysis.

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to target

boronic acid.

Applications & Mechanism of Action
The primary utility of 4-Chloro-2-(pentyloxy)phenylboronic acid is as a nucleophile in

Suzuki-Miyaura Cross-Coupling.

Mechanistic Insight: The "Ortho-Effect"
The 2-pentyloxy group exerts a steric and electronic influence during coupling:

Electronic: The oxygen atom donates electron density into the ring (resonance), increasing

the nucleophilicity of the carbon attached to boron. This often accelerates the

transmetallation step compared to unsubstituted phenylboronic acids.

Steric: The pentyl chain is flexible but bulky. In the resulting biaryl product, this group forces

the two aromatic rings to twist out of planarity (atropisomerism potential), which is a key

design strategy in modern kinase inhibitors to fill hydrophobic pockets.

Protocol: Suzuki Coupling (General Procedure)
Substrate: Aryl Halide (e.g., Heterocyclic bromide).

Catalyst System:

or

/XPhos.
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Base:

(aqueous).

Solvent: DME/Water or Toluene/Ethanol/Water.

Conditions: 80-100°C, inert atmosphere.

Visualization: Suzuki Catalytic Cycle
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Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid at

the Transmetallation stage.

Handling, Stability & Storage
Trustworthiness: Boronic acids are not static molecules; they exist in a dynamic equilibrium that

affects stoichiometry calculations.

The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides),

especially under vacuum or dry storage.

Impact: A sample of "pure" boronic acid may actually contain 10-30% boroxine. This changes

the effective molecular weight.

Correction: For precise stoichiometry in GMP settings, it is recommended to assume a purity

of ~95% or to re-crystallize from water/acetone immediately before use.

Storage Conditions
Temperature: 2-8°C (Refrigerator).

Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidative deboronation.

Container: Tightly sealed glass; avoid prolonged exposure to moist air which promotes

protodeboronation (loss of

group).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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